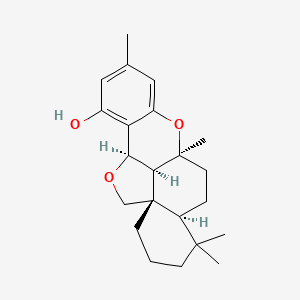

Siccanine

Vue d'ensemble

Description

Siccanin is a naturally occurring compound known for its potent inhibitory effects on mitochondrial enzymes. It has garnered significant attention due to its dual-target inhibition of mitochondrial complex II and complex III in various pathogens, including Plasmodium falciparum and trypanosomatids . Siccanin’s unique properties make it a promising candidate for developing new therapeutic agents against parasitic infections and fungal diseases .

Applications De Recherche Scientifique

Siccanin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Siccanin primarily targets the Mitochondrial Complex II and Complex III of the Plasmodium falciparum . These complexes are part of the electron transport chain (ETC) dehydrogenases, which shuttle electrons from their respective substrates to the ubiquinone pool . The Complex II has been shown to be essential for parasite survival in the mosquito stage, while Complex III has been validated as a drug target in the blood-stage parasite .

Mode of Action

Siccanin inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as a nanomolar inhibitor of the P. falciparum Complex II . Moreover, it also inhibits Complex III in the low-micromolar range . The proximity of the Siccanin binding site to the quinone-binding site of the enzyme has been noted in recent studies .

Biochemical Pathways

Siccanin affects the mitochondrial electron transport chain (ETC) in Plasmodium falciparum . The ETC dehydrogenases shuttle electrons from their respective substrates to the ubiquinone pool, from which electrons are consecutively transferred to Complex III, Complex IV, and finally to molecular oxygen .

Result of Action

Siccanin’s action results in the inhibition of the P. falciparum Complex II and Complex III . This inhibition disrupts the normal functioning of the electron transport chain, thereby affecting the energy production within the cells . It has been identified as a potent and selective inhibitor of P. falciparum complexes II and III over mammalian enzymes .

Action Environment

putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme . This suggests that the species and cellular environment can influence Siccanin’s efficacy.

Analyse Biochimique

Biochemical Properties

Siccanin interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It specifically targets Complex II and spares other quinone-utilizing enzymes of the respiratory chain . It inhibits Succinate Dehydrogenase (SDH), a crucial component of the fungal respiratory chain . By obstructing SDH activity, Siccanin impairs energy production within fungal cells .

Cellular Effects

Siccanin has a profound impact on various types of cells and cellular processes. It inhibits the growth of P. falciparum with an IC50 of 8.4 μM . It also inhibits SQR of T. cruzi, T. brucei, and L. donovani with IC50 of up to 0.368 μM .

Molecular Mechanism

Siccanin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is a nanomolar inhibitor of the P. falciparum complex II and also inhibits complex III in the low-micromolar range . It does not inhibit the corresponding complexes from mammalian mitochondria even at high concentrations .

Temporal Effects in Laboratory Settings

Current research suggests that it has a potent inhibitory effect on trypanosomatid SQR .

Dosage Effects in Animal Models

The effects of Siccanin at different dosages in animal models are currently being studied .

Metabolic Pathways

Siccanin is involved in several metabolic pathways. It inhibits Succinate Dehydrogenase (SDH), a key enzyme in the citric acid cycle .

Subcellular Localization

The subcellular localization of Siccanin is primarily associated with the mitochondrial electron transport chain (ETC) where it inhibits Complex II and Complex III .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Siccanin involves several steps, starting from readily available natural precursors. The key steps include:

Isolation from Natural Sources: Siccanin can be isolated from fungal cultures, particularly from the genus Helminthosporium.

Chemical Synthesis: The chemical synthesis of Siccanin involves the formation of its core structure through a series of organic reactions, including aldol condensation, cyclization, and oxidation.

Industrial Production Methods: Industrial production of Siccanin typically involves large-scale fermentation processes using optimized fungal strains. The fermentation broth is then subjected to extraction and purification processes to isolate Siccanin in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Siccanin undergoes various chemical reactions, including:

Oxidation: Siccanin can be oxidized to form different derivatives, which may exhibit varying biological activities.

Substitution: Substitution reactions can introduce new functional groups into the Siccanin molecule, enhancing its efficacy or specificity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in Siccanin reactions include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Catalysts: Various catalysts, such as palladium on carbon, are used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Siccanin, each with distinct biological activities .

Comparaison Avec Des Composés Similaires

Atovaquone: Like Siccanin, Atovaquone inhibits mitochondrial complex III but does not target complex II.

Fungicides: Other fungicides, such as azoles, target ergosterol synthesis but do not inhibit mitochondrial enzymes.

Uniqueness of Siccanin: Siccanin’s dual-target inhibition of both complex II and complex III sets it apart from other compounds.

Propriétés

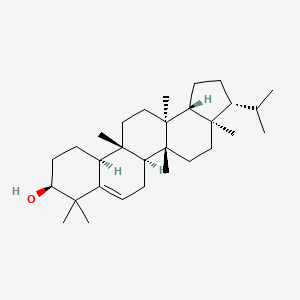

IUPAC Name |

8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGAILYEBCSZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860284 | |

| Record name | 4,4,6a,9-Tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydro-13H-benzo[a]furo[2,3,4-mn]xanthen-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22733-60-4 | |

| Record name | siccanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

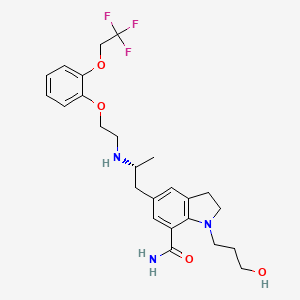

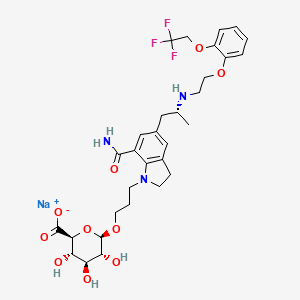

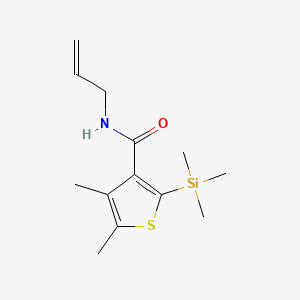

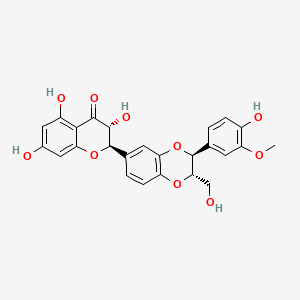

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride](/img/structure/B1681667.png)

![10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol](/img/structure/B1681684.png)